molecular formula C8H14N2O2 B13342277 3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one

3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one

Cat. No.: B13342277
M. Wt: 170.21 g/mol
InChI Key: ZMFRESDUUCJSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one is a heterocyclic compound that features both azetidine and pyrrolidinone rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one typically involves the reaction of azetidine derivatives with pyrrolidinone precursors. One common method includes the aza-Michael addition of azetidine to a suitable electrophilic partner, followed by cyclization to form the pyrrolidinone ring . The reaction conditions often involve the use of bases such as sodium hydride in solvents like tetrahydrofuran (THF) under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ green chemistry principles, such as using less hazardous reagents and solvents, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one is unique due to the combination of azetidine and pyrrolidinone rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

3-(azetidin-3-yloxy)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C8H14N2O2/c1-10-3-2-7(8(10)11)12-6-4-9-5-6/h6-7,9H,2-5H2,1H3

InChI Key

ZMFRESDUUCJSOZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)OC2CNC2

Origin of Product

United States

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